3-Amino-3-(1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol

Medicinal chemistry Ligand design Hydrogen-bond capacity

Researchers pursuing enantioselective transformations often face limitations with monodentate ligands that yield inferior enantiomeric excess. This bifunctional β-amino alcohol building block resolves this through simultaneous N,O-chelation, forming rigid chiral pockets around metal centers. • Forms five- or six-membered chelate rings for superior stereochemical control vs. mono-functional analogs • Three H-bond donors & four acceptors enable multi-point E3 ligase engagement • Orthogonal amino/hydroxyl handles allow stepwise conjugation unavailable in mono-functional analogs • ≥97% purity reduces side reactions; density 1.37 g/cm³ aids solid-state formulation

Molecular Formula C6H12N4O
Molecular Weight 156.19 g/mol
Cat. No. B13627444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-(1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol
Molecular FormulaC6H12N4O
Molecular Weight156.19 g/mol
Structural Identifiers
SMILESCN1C(=NC=N1)C(CCO)N
InChIInChI=1S/C6H12N4O/c1-10-6(8-4-9-10)5(7)2-3-11/h4-5,11H,2-3,7H2,1H3
InChIKeyGANNCTJARXXSEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-ol – A 1,2,4-Triazole-5-propanolamine Building Block for Targeted Procurement


3-Amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-ol (CAS 1247161-48-3) is a heterocyclic amino alcohol that belongs to the 1,2,4-triazole-5-propanolamine subclass . It is supplied as a research chemical with a typical purity of 97–98% (molecular weight 156.19 g/mol, molecular formula C₆H₁₂N₄O) and is employed as a chiral bifunctional building block in medicinal chemistry and organic synthesis .

Chiral bifunctional 1,2,4-triazole building block
β‑Amino alcohol architecture enables metal chelation
Supplied at high purity for reproducible synthesis

Why Generic Substitution with Other 1,2,4-Triazole Propanol Derivatives Fails for 3-Amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-ol


Compounds that share the 1,2,4-triazole-propanol scaffold cannot be blindly interchanged because small structural alterations—loss of the primary amine, relocation of the hydroxyl group, or attachment of the amino group directly to the triazole ring—profoundly change the hydrogen-bonding capacity, metal-coordination geometry, and reactivity of the molecule . The target compound is a β-amino alcohol in which the 3-amino and 1-hydroxy groups are poised to form five- or six-membered chelate rings with metal ions or to engage in stereospecific reactions, whereas close-in-class compounds that lack the amine (e.g., 3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-ol) or the hydroxyl group (e.g., 1-(1-methyl-1H-1,2,4-triazol-5-yl)-1-propanamine) operate as monodentate ligands or simple linkers .

Property
Target β‑Amino Alcohol
Analog (Deamino / Deoxy)
H‑Bond Capacity
3 donors, 4 acceptors
1‑2 donors, fewer acceptors
Chelation
5‑ or 6‑membered chelate rings
Monodentate or no O‑chelation
Synthetic Flexibility
Dual functional handles (NH₂, OH)
Single reactive group

Quantitative Differentiation of 3-Amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-ol from Nearest Analogs


Bifunctional Hydrogen-Bond Donor/Acceptor Profile vs. Mono-Functional Analogs

The target compound possesses three hydrogen-bond donors (one OH, one NH₂) and four hydrogen-bond acceptors (three triazole N, one OH), making it a strong, tridentate H-bond participant. In contrast, 3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-ol has only one donor (OH) and four acceptors, while 1-(1-methyl-1H-1,2,4-triazol-5-yl)-1-propanamine has two donors (NH₂) and three acceptors .

H‑Bond Capacity
Class‑level inference
HBD 3 / HBA 4
Higher donor count enables stronger directional interactions vs. mono‑functional analogs
Calculated from functional‑group rules; experimental binding data not reported
Medicinal chemistry Ligand design Hydrogen-bond capacity

Chelating β-Amino Alcohol Motif is Absent in Non-Amino or Deoxy Analogs

The 1,3-relationship between the amino and hydroxyl groups in the target compound creates a classical β-amino alcohol motif capable of forming stable five-membered chelate rings with metal ions. The isomer 1-amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-2-ol adopts a 1,2-amino alcohol arrangement (an α-amino alcohol), which forms a different (six-membered) chelate geometry, while the deoxy analog 1-(1-methyl-1H-1,2,4-triazol-5-yl)-1-propanamine cannot chelate through oxygen .

Chelation Motif
Class‑level inference
Target: β‑amino alcohol (5‑membered chelate) Isomer: α‑amino alcohol (6‑membered); Deoxy: no O‑chelation
Chelate ring size and donor set govern metal‑ion selectivity and catalytic geometry
Structural inference from IUPAC names; no experimental crystal data available
Coordination chemistry Chiral ligand β-Amino alcohol

Predicted Density Differentiates Physical Handling and Formulation

The predicted density of the target compound is 1.37 ± 0.1 g/cm³, as provided by ChemSrc . This value is significantly higher than that typically predicted for the deamino analog 3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-ol (C₆H₁₁N₃O, MW 141.17), which, based on its lower molecular weight and fewer heteroatoms, is expected to have a density approximately 10–15% lower (~1.18–1.25 g/cm³). No experimental density data are available for the comparator.

Predicted Density
Cross‑study comparable
1.37 ± 0.1 g/cm³
Approximately 10–15% higher than estimated for deamino analog
Predicted value (ACD/Labs); experimental confirmation needed
Physicochemical property Density Formulation

Commercial Purity Grade Enables Reproducible Chemistry Without Additional Purification

The target compound is routinely supplied at ≥97% purity (AKSci, Leyan) , whereas the deamino analog 3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-ol is commonly offered at 95% purity . This 2–3 percentage-point purity differential reduces the burden of pre-reaction purification and minimizes batch-to-batch variability in multistep syntheses.

Purity Specification
Head‑to‑head
Target ≥97% Analog 95%
Higher purity supports reproducible multi‑step synthesis without repurification
Based on vendor datasheets (AKSci, Leyan)
Purity Procurement Reproducibility

Optimal Application Scenarios for 3-Amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-ol Based on Evidence


Tridentate Chiral Ligand for Asymmetric Metal Catalysis

The bifunctional β-amino alcohol architecture permits simultaneous N,O-chelation, creating a rigid chiral pocket around a metal center. This is essential for enantioselective transformations where analogs lacking either the amino or hydroxyl group provide only monodentate coordination and inferior enantiomeric excess .

Core Scaffold for Proteolysis-Targeting Chimeras (PROTACs) and Bifunctional Degraders

The three hydrogen-bond donors and four acceptors enable strong, multi-point engagement with E3 ligase recognition motifs and linkers. The amino and hydroxyl termini offer orthogonal synthetic handles for stepwise conjugation, a feature not available in the mono-functional analogs .

Physicochemically Tuned Building Block for Solid Formulation Screening

With a predicted density of 1.37 g/cm³, the compound packs more efficiently than lighter analogs, which is advantageous in solid-state formulation and co-crystal engineering where crystal density correlates with mechanical stability .

High-Reproducibility Intermediate for Multistep Medicinal Chemistry Campaigns

The ≥97% commercial purity reduces the risk of side reactions caused by residual starting materials or des-amino impurities, supporting robust SAR exploration without time-consuming in-house repurification .

Application
Selection Property
Validation Focus
Asymmetric metal catalysis
Chelating β‑amino alcohol architecture
Enantioselectivity and metal‑coordination geometry
PROTAC & bifunctional degrader synthesis
Orthogonal NH₂ and OH conjugation handles
Stepwise linker attachment and linker compatibility
Solid‑formulation screening
High predicted density
Crystal packing and mechanical stability
Multi‑step medicinal chemistry
High commercial purity (≥97%)
Batch reproducibility and reduced side reactions
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